N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-25(22,23)14-9-7-13(8-10-14)16-19-20-17(24-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKCZXYGRIXIKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and potential therapeutic applications. The introduction of a methylsulfonylphenyl group and a phenylacetamide moiety enhances its chemical profile, making it a candidate for various biological evaluations.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.37 g/mol. The structural elements include:
- Oxadiazole Ring : Known for its role in biological activity.
- Methylsulfonyl Group : Enhances solubility and bioactivity.
- Phenylacetamide Moiety : Contributes to its pharmacological properties.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes such as cyclooxygenase (COX), particularly COX-2, which is implicated in inflammation and cancer progression. Additionally, the compound may modulate various signaling pathways including:
- PI3K/Akt Pathway : Involved in cell survival and proliferation.
- MAPK Pathway : Plays a role in cell differentiation and apoptosis.
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies:
- Inhibition of Tumor Growth : Studies indicate that the compound can induce apoptosis in cancer cells. For example, it has been evaluated against prostate carcinoma (PC3) cell lines showing promising results.
- Cytotoxicity : The compound exhibits cytotoxic effects with IC50 values comparable to established anticancer agents.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Bacterial Inhibition : It shows promising activity against various bacterial strains, with effective concentrations lower than traditional antibiotics.
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes.
Study on Anticancer Effects
A study published in 2013 evaluated the anticancer effects of phenylacetamide derivatives including this compound. Results indicated that the compound effectively inhibited tumor growth and induced apoptosis in PC3 cell lines with an IC50 value significantly lower than many other tested compounds.
Antimicrobial Evaluation
Research conducted on related phenylacetamide derivatives revealed that compounds similar to this compound exhibited antibacterial activity against strains such as Xanthomonas oryzae with EC50 values indicating efficacy superior to conventional treatments.
| Compound | Target Bacteria | EC50 (μM) |
|---|---|---|
| This compound | Xanthomonas oryzae | 156.7 |
| Thiodiazole Copper | Xanthomonas oryzae | 545.2 |
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
a. 2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide ()
- Structural Differences: Replaces the methylsulfonylphenyl group with a methylphenoxy-methyl substituent and introduces a sulfanyl linker.
- Physicochemical Impact: The sulfanyl group increases molecular weight (MW: ~423.5 g/mol) compared to the target compound (MW: ~382.4 g/mol, based on ). The methylphenoxy group may reduce solubility in polar solvents due to increased hydrophobicity.
b. N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-methoxyphenyl)acetamide ()
- Structural Differences : Substitutes the oxadiazole ring with a thiadiazole core and replaces methylsulfonylphenyl with a 4-chlorobenzylsulfonyl group.
- Physicochemical Impact: Thiadiazole cores typically exhibit lower metabolic stability than oxadiazoles.
- Functional Implications : The chloro and methoxy groups may enhance antimicrobial or antiparasitic activity .
c. Benzeneacetamide, N-[(methylamino)carbonyl]-α-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]- ()
- Structural Differences : Incorporates a methylcarbamoyl group and a thioether linkage instead of the acetamide group.
- Physicochemical Impact : Higher logP (4.73) indicates greater lipophilicity, favoring blood-brain barrier penetration.
- Functional Implications: Demonstrated activity as a STING agonist, suggesting immunomodulatory applications distinct from the target compound .
Physicochemical Properties Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
